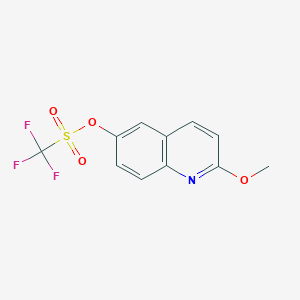
2-Methoxy-6-quinolinyl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-6-quinolinyl trifluoromethanesulfonate is a chemical compound with the molecular formula C11H8F3NO4S and a molecular weight of 307.25 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound that has significant importance in medicinal chemistry due to its wide range of biological activities .
Preparation Methods
The synthesis of 2-Methoxy-6-quinolinyl trifluoromethanesulfonate typically involves the reaction of 2-methoxyquinoline with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products . The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion .
Chemical Reactions Analysis
2-Methoxy-6-quinolinyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, although these are less common for this specific derivative.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions and strong bases or acids for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methoxy-6-quinolinyl trifluoromethanesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-6-quinolinyl trifluoromethanesulfonate is primarily related to its ability to interact with biological molecules. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. This property is particularly useful in the development of anticancer and antimicrobial agents . The trifluoromethanesulfonate group can also enhance the compound’s reactivity, making it a valuable intermediate in various chemical reactions .
Comparison with Similar Compounds
2-Methoxy-6-quinolinyl trifluoromethanesulfonate can be compared with other quinoline derivatives such as:
2-Methoxyquinoline: Lacks the trifluoromethanesulfonate group, making it less reactive in certain chemical reactions.
6-Chloroquinoline: Contains a chlorine atom instead of the methoxy group, leading to different reactivity and biological activity.
Quinoline-2-carboxylic acid: Contains a carboxylic acid group, which significantly alters its chemical properties and applications.
The uniqueness of this compound lies in its combination of the quinoline ring with the trifluoromethanesulfonate group, providing a balance of reactivity and stability that is valuable in both research and industrial applications .
Properties
Molecular Formula |
C11H8F3NO4S |
|---|---|
Molecular Weight |
307.25 g/mol |
IUPAC Name |
(2-methoxyquinolin-6-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C11H8F3NO4S/c1-18-10-5-2-7-6-8(3-4-9(7)15-10)19-20(16,17)11(12,13)14/h2-6H,1H3 |
InChI Key |
NTSAGTMMIIKCBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C1)C=C(C=C2)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















